REACTION_SMILES
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[Br:12][c:13]1[cH:14][cH:15][c:16](-[c:19]2[c:20]([NH2:25])[cH:21][cH:22][cH:23][cH:24]2)[cH:17][cH:18]1.[CH:26]([CH3:27])([CH3:28])[S:29](=[O:30])(=[O:31])[Cl:32].[Cl:33][CH2:34][Cl:35].[N:1]12[CH2:2][CH2:3][CH2:4][N:5]=[C:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2>>[Br:12][c:13]1[cH:14][cH:15][c:16](-[c:19]2[c:20]([NH:25][S:29]([CH:26]([CH3:27])[CH3:28])(=[O:30])=[O:31])[cH:21][cH:22][cH:23][cH:24]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1-c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Type
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product
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Smiles
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CC(C)S(=O)(=O)Nc1ccccc1-c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |